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Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-

Cat. No.: B14511025
CAS No.: 62702-89-0
M. Wt: 136.19 g/mol
InChI Key: FPPYDYAQKZHWRA-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Ketone Scaffolds in Chemical Research

Bridged bicyclic ketones, such as those based on the bicyclo[3.2.1]octane framework, serve as versatile building blocks in organic synthesis. Their conformational rigidity allows for a high degree of stereochemical control in subsequent chemical transformations. This characteristic is crucial in the synthesis of enantiomerically pure pharmaceuticals and other chiral molecules. The bicyclo[3.2.1]octane skeleton is found in a wide array of natural products, including diterpenes with potential therapeutic applications. The development of synthetic routes to these scaffolds is therefore a key area of research, enabling access to novel compounds with potential biological activity.

Historical Context of Bicyclo[3.2.1]octenone Chemistry

The exploration of bicyclo[3.2.1]octenone chemistry has a rich history, with early studies focusing on understanding the reactivity and stereochemistry of these constrained systems. A significant advancement in the synthesis of this framework was the development of skeletal rearrangement strategies. For instance, the acid-catalyzed rearrangement of 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one to 4-methylbicyclo[3.2.1]oct-3-en-6-one has been a notable approach. mdpi.comnih.gov This transformation highlights the intricate relationship between different bicyclic systems and provides a pathway to the bicyclo[3.2.1]octane core. Over the years, various synthetic methods, including intramolecular Diels-Alder reactions and photocycloadditions, have been developed to construct this valuable scaffold. nih.gov

Overview of Structural Features and Synthetic Utility of Bicyclo[3.2.1]oct-3-en-2-one Derivatives

Bicyclo[3.2.1]oct-3-en-2-one derivatives are characterized by a bridged six-membered ring fused to a five-membered ring, containing an α,β-unsaturated ketone functionality. This arrangement of functional groups within a rigid bicyclic system offers a plethora of opportunities for synthetic transformations. The enone moiety can participate in a variety of reactions, including conjugate additions, cycloadditions, and photochemical rearrangements.

The synthesis of functionalized bicyclo[3.2.1]octenones has been achieved through various strategies. One notable method involves the reaction of 2-methoxy-1,4-benzoquinones with styrenyl systems, which can lead to the formation of highly substituted bicyclo[3.2.1]oct-3-en-2,8-diones. acs.org For example, the reaction of 2-methoxy-1,4-benzoquinones with (E)-propenylbenzenes promoted by Ti(IV)-TADDOLates can yield 7-aryl-3-hydroxy-6-methylbicyclo[3.2.1]oct-3-en-2,8-diones in good yield and high enantiomeric excess. acs.org

The structural and stereochemical features of these molecules can be elucidated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.

Spectroscopic Data for a Related Bicyclo[3.2.1]oct-3-en-2,8-dione Derivative:

Proton (¹H NMR) Chemical Shift (ppm) Carbon (¹³C NMR) Chemical Shift (ppm)
H-13.39 (d, J = 7.4 Hz)C-162.6
H-5Not specifiedC-2194.2
H-6exo2.20–2.38 (m)C-3131.4
H-6endo2.20–2.38 (m)C-4160.2
H-7exo1.73 (ddd, J = 13.7, 10.6, 5.1 Hz)C-578.2
H-7endo2.76 (ddd, J = 13.4, 10.7, 5.7 Hz)C-629.7
4-CH₃2.62 (s)C-721.4
Vinyl H6.18 (s)C-8195.2
Phenyl H7.59 (t, J=7.4 Hz), 7.70 (t, J=7.8 Hz), 8.16 (d, J=7.4 Hz)4-CH₃20.6

Data for (1R,5S)-4-Methyl-5-(phenylsulfonyl)bicyclo[3.2.1]oct-3-ene-2,8-dione

The synthetic utility of these compounds is vast, serving as key intermediates in the total synthesis of complex natural products. The ability to introduce various substituents at different positions of the bicyclic framework allows for the generation of a diverse library of compounds for biological screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B14511025 Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- CAS No. 62702-89-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62702-89-0

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

4-methylbicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C9H12O/c1-6-4-9(10)8-3-2-7(6)5-8/h4,7-8H,2-3,5H2,1H3

InChI Key

FPPYDYAQKZHWRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2CCC1C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.2.1 Oct 3 En 2 One and Its Methylated Analogs

Foundational Approaches to the Bicyclo[3.2.1]octenone Skeleton

The construction of the fundamental bicyclo[3.2.1]octenone core can be achieved through several established synthetic routes, including ring expansion, oxidative transformations, and intramolecular cyclizations.

Routes Involving Ring Expansion Reactions (e.g., from Norbornene Derivatives)

Ring expansion reactions provide a powerful method for accessing the bicyclo[3.2.1]octane skeleton from more readily available bicyclic precursors. For instance, the transformation of bicyclo[2.2.2]octenone systems, which can be derived from Diels-Alder reactions, into the bicyclo[3.2.1]octanone framework represents a key ring expansion strategy. nih.gov While not originating from norbornene derivatives in this specific example, the principle of expanding a smaller bridged ring system to the desired [3.2.1] scaffold is a recognized approach.

Another relevant transformation involves the azido-Schmidt ring expansion. In one study, a bicyclo[3.2.1]octanoid-derived tertiary alcohol, under the influence of 3-azido-1-propanol and triflic acid, underwent a Grob-type fragmentation followed by an azido-Schmidt ring expansion to yield a bicyclic imide. nih.gov This demonstrates the utility of fragmentation and subsequent ring expansion in modifying the bicyclo[3.2.1]octane core.

Synthesis via Oxidative Ring-Opening and Cyclization of Precursors

Oxidative processes can be ingeniously employed to cleave and subsequently re-form rings to generate the bicyclo[3.2.1]octenone skeleton. A notable example is the oxidative scission of bicyclo[2.2.2]octenones. nih.gov This method involves the chemoselective cleavage of a C-C single bond at an α-dimethoxyketone on the bicyclo[2.2.2]octenone framework, leaving an olefin intact for further functionalization. nih.gov While this specific application leads to highly functionalized cyclohexene (B86901) cores, the principle of oxidative ring-opening is a key concept that can be adapted for the synthesis of various bicyclic systems.

Furthermore, Mn(III)-based oxidative cyclization has been utilized in the synthesis of quinolines, highlighting the versatility of oxidative cyclization reactions in constructing cyclic and bicyclic molecules.

Preparation through Intramolecular Aldol (B89426) Reactions

Intramolecular aldol reactions are a cornerstone in the synthesis of cyclic and bicyclic compounds, including the bicyclo[3.2.1]octane framework. mdpi.comnih.gov This type of reaction involves a molecule containing two carbonyl functionalities, where an enolate formed at one carbonyl group attacks the other carbonyl group within the same molecule to form a ring. libretexts.org The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.org

In the context of bicyclo[3.2.1]octane synthesis, an enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been developed. nih.gov This method allows for the direct preparation of synthetically and medicinally relevant bicyclo[3.2.1]octane derivatives with multiple stereogenic centers. nih.gov The reaction demonstrates good yields and selectivities across a range of substrates. nih.gov Base-catalyzed reactions of 1,3-cyclopentanediones tethered to activated olefins have also been shown to produce bicyclo[3.2.1]octane derivatives in high yields. nih.gov

Reaction TypeKey FeaturesResulting Skeleton
Intramolecular Aldol ReactionRing formation within a dicarbonyl-containing molecule.Bicyclo[3.2.1]octane
Organocatalytic Domino Michael/AldolEnantio- and diastereoselective; creates multiple stereocenters.Chiral Bicyclo[3.2.1]octanes

Advanced and Stereoselective Synthesis of Bicyclo[3.2.1]oct-3-en-2-ones

More sophisticated synthetic strategies often involve rearrangement reactions to construct the bicyclo[3.2.1]octenone skeleton with a high degree of stereocontrol.

Strategies Employing Rearrangement Reactions

Rearrangement reactions offer an elegant and efficient means of accessing complex molecular architectures from simpler, often isomeric, precursors.

A significant advancement in the synthesis of methylated bicyclo[3.2.1]octenones is the acid-catalyzed skeletal rearrangement of bicyclo[2.2.2]octan-2-one derivatives. mdpi.comresearchgate.net Specifically, the rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones to 4-methylbicyclo[3.2.1]oct-3-en-6-ones has been described. mdpi.comresearchgate.net This reaction proceeds under acidic conditions, for example, using TsOH, and is a key step in the synthesis of certain diterpenoids. mdpi.com The rearrangement is facilitated by an existing endo/exo equilibrium of the starting material under acidic conditions. mdpi.comresearchgate.net

This rearrangement has also been observed during the oxidative decarboxylation of certain bicyclo[2.2.2]octane derivatives with lead tetraacetate, where the desired bicyclo[2.2.2]oct-5-en-2-one is formed alongside products that have rearranged to a bicyclo[3.2.1]octane system. cdnsciencepub.comresearchgate.net This suggests that a carbonium ion intermediate undergoes a 1,2-acyl migration to furnish the rearranged bicyclo[3.2.1]octane skeleton. cdnsciencepub.comresearchgate.net An unusual acid-catalyzed rearrangement of 8-methylenebicyclo[4.2.0]octan-2-ones has also been reported to yield a bicyclo[3.2.1]oct-3-ene derivative. rsc.org

Starting MaterialReagent/ConditionProduct
1-methyl-6-hydroxybicyclo[2.2.2]octan-2-onesTsOH4-methylbicyclo[3.2.1]oct-3-en-6-ones
5-exo-acetoxy-1,5-endo-dimethyl-6-oxobicyclo[2.2.2]octane-anti-2,3-dicarboxylic acidLead tetraacetateProduct derived by rearrangement to a bicyclo[3.2.1]octane system

Cycloaddition Chemistry for Bicyclo[3.2.1]octenone Construction

Cycloaddition reactions are among the most powerful tools in organic synthesis for the rapid construction of cyclic and polycyclic frameworks. Several distinct cycloaddition strategies have been leveraged to assemble the bicyclo[3.2.1]octenone core.

Intramolecular photocycloadditions offer a route to complex polycyclic systems by forming multiple carbon-carbon bonds in a single step upon irradiation. One such approach involves the irradiation of substrates like 4- and 5-(o-vinylstyryl)oxazoles. beilstein-journals.orgresearchgate.net In this sequence, an intramolecular cycloaddition occurs between the vinyl group and the oxazole (B20620) ring, leading to a fused tetracyclic oxazoline (B21484) intermediate. beilstein-journals.org These photoproducts are often unstable and can undergo spontaneous or silica (B1680970) gel-catalyzed hydrolysis, which opens the oxazoline ring to yield functionalized benzobicyclo[3.2.1]octenone derivatives. researchgate.netbeilstein-journals.org

A different photochemical strategy involves an intramolecular [2+2] photocycloaddition of an enone, which generates a tricyclic cyclobutane-containing intermediate. acs.org Subsequent thermal or acid-catalyzed rearrangement of this cycloadduct, known as a Cargill rearrangement, can induce a ring expansion to afford the bicyclo[3.2.1]octane skeleton. acs.org The regiochemical outcome of the rearrangement dictates the final product distribution.

The [4+3] cycloaddition is a powerful method for the construction of seven-membered rings and can be adapted to form the bicyclo[3.2.1]octane system. This reaction typically involves the combination of a 4π-electron component (a diene) with a 3-atom, 2π-electron component, often an oxyallyl cation or an equivalent species. While specific sonochemical approaches for this transformation are not widely documented for this particular skeleton, the general strategy is well-established.

In a typical sequence, an α,α'-dihaloketone is treated with a reducing agent (e.g., zinc-copper couple) or under Lewis acidic conditions to generate a reactive oxyallyl cation intermediate. This intermediate is then trapped in situ by a diene, such as cyclopentadiene. The concerted or stepwise cycloaddition leads directly to the bicyclo[3.2.1]octenone framework. The substitution pattern of the starting materials dictates the functionality of the final product. For instance, using 2,4-dibromo-3-pentanone (B1589330) would lead to a methylated bicyclo[3.2.1]octenone derivative.

The [5+2] cycloaddition of oxidopyrylium ylides with alkenes or alkynes is a highly effective method for synthesizing seven-membered rings and provides a robust entry to the oxabicyclo[3.2.1]octane system. nih.govnih.govresearchgate.net These heterocyclic frameworks serve as valuable precursors to the carbocyclic bicyclo[3.2.1]octanone core after subsequent chemical manipulation.

The oxidopyrylium ylide is typically generated in situ from a precursor such as an α-hydroxy-γ-pyrone or by the base-promoted elimination from a functionalized dihydropyran. researchgate.netnih.gov The ylide, acting as a 5-atom, 4π-electron component, readily reacts with a π-system (the dipolarophile) in a cycloaddition manner. nih.gov Intramolecular variants of this reaction, where the alkene is tethered to the pyrone precursor, are particularly powerful for creating complex, polycyclic systems with high stereocontrol. mdpi.com The initial product is an 8-oxabicyclo[3.2.1]octene derivative. The crucial subsequent step involves the reductive or eliminative cleavage of the ether bridge to furnish the desired carbocyclic skeleton.

Oxidopyrylium PrecursorDipolarophileConditionsProduct Type
3-Hydroxy-2-methyl-4H-pyran-4-oneEtheneHeat1-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
Kojic acid derivativeN-PhenylmaleimideDBU, HeatFused Oxabicyclo[3.2.1]octenone
Tethered silyloxypyrone-aldehyde(Intramolecular)HeatTricyclic Oxabicyclo[3.2.1]octene

This table illustrates the versatility of the [5+2] cycloaddition in generating the core oxabicyclic structure.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis and is frequently employed to construct precursors that can be converted into the bicyclo[3.2.1]octane system. scholaris.ca An intramolecular Diels-Alder (IMDA) reaction provides a particularly elegant approach. For example, a suitably substituted 5-vinyl-1,3-cyclohexadiene can undergo an IMDA reaction upon heating to form a tricyclo[3.2.1.0²,⁷]octane system. researchgate.net This tricyclic intermediate, which contains a strained cyclopropane (B1198618) ring, can then be selectively cleaved, for instance using samarium diiodide, to reductively open the three-membered ring and afford the target bicyclo[3.2.1]octane framework. researchgate.net

Alternatively, an intermolecular [4+2] cycloaddition can be used to construct a bicyclo[2.2.1]heptene or bicyclo[2.2.2]octene system, which is then subjected to a skeletal rearrangement. cdnsciencepub.com For example, the reaction of a diene with a substituted cyclopentenone can give a bicyclo[2.2.1] adduct. Acid-catalyzed rearrangement of this adduct can induce a Wagner-Meerwein shift, expanding the five-membered ring to the thermodynamically more stable six-membered ring of the bicyclo[3.2.1]octane system. The reaction of 1-methyl-2-methoxy-1,3-hexadiene with a dienophile, followed by rearrangement, illustrates a pathway to a methylated bicyclo[2.2.2]octenone which can subsequently be rearranged to the bicyclo[3.2.1]octane system. cdnsciencepub.com

DieneDienophileKey StepProduct Skeleton
5-Vinyl-1,3-cyclohexadiene derivative(Intramolecular)IMDA, then cyclopropane openingBicyclo[3.2.1]octane
Cyclopentadiene2-Methylcyclopent-2-en-1-oneDiels-Alder, then acid-catalyzed rearrangementMethyl-bicyclo[3.2.1]octanone
1,3-Cyclohexadiene1-Acetylvinyl p-nitrobenzenecarboxylateDiels-Alder, then hydrolysisBicyclo[2.2.2]octenone (precursor)

This table summarizes Diels-Alder strategies for accessing the bicyclo[3.2.1]octane framework or its immediate precursors.

Transition Metal-Catalyzed Routes

Transition metals, particularly palladium and gold, have proven to be powerful catalysts for constructing the bicyclo[3.2.1]octenone skeleton through various cyclization and rearrangement pathways.

Palladium catalysis offers versatile methods for synthesizing bicyclo[3.2.1]octenone systems. One notable approach involves the diastereoselective cyclization of propargylic acetates with 2-oxocyclohex-3-enecarboxylates. nih.govacs.org This method yields substituted 7-methylenebicyclo[3.2.1]oct-3-en-2-ones with high diastereoselectivity. nih.govacs.org The reaction proceeds through a palladium-catalyzed process that constructs the characteristic bridged ring system efficiently. nih.gov

Another powerful strategy is the palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans. This reaction effectively transforms the initial fused ring system into the desired functionalized bicyclo[3.2.1]octan-8-ones. nih.gov For sulfone-derivatized substrates, this rearrangement demonstrates high stereospecificity, exclusively yielding the endo-configured diastereomers. nih.gov Furthermore, palladium(II)-catalyzed tandem reactions, such as intramolecular β-C(sp³)–H olefination followed by lactonization, have been developed to rapidly assemble bicyclo[3.2.1] lactone scaffolds from linear carboxylic acids, showcasing the power of C-H activation in building molecular complexity. nih.govnyu.edu

Table 1: Palladium-Catalyzed Synthesis of Bicyclo[3.2.1]oct-3-en-2-one Derivatives
Starting MaterialsCatalyst SystemProduct TypeKey FeatureReference
Propargylic acetates + 2-Oxocyclohex-3-enecarboxylatesPd(PPh₃)₄7-Methylenebicyclo[3.2.1]oct-3-en-2-oneHigh diastereoselectivity nih.govacs.org
Functionalized 2-vinyl-hexahydro-2,3-benzofuransPalladium CatalystBicyclo[3.2.1]octan-8-oneHigh stereospecificity for sulfone derivatives nih.gov
Linear carboxylic acid with tethered olefinPd(II)Bicyclo[3.2.1] lactoneTandem C-H olefination/lactonization nih.govnyu.edu

Gold catalysts have emerged as exceptional tools for stereoselective cyclizations due to their strong affinity for C-C multiple bonds. A notable example is the synthesis of bicyclo[3.2.1]oct-6-en-2-ones through a gold-catalyzed process involving a vinyl-carbenoid intermediate. beilstein-journals.org Deuterium labeling studies have indicated that this cyclization proceeds via an unusual 1,3-addition of a sp³-hybridized C-H bond to the vinyl-carbenoid moiety, demonstrating a novel pathway for C-C bond formation. beilstein-journals.org This method allows for the stereoselective construction of the bicyclic system. Gold catalysts are also effective in other complex transformations, such as the cycloisomerization of allenene-acetals to form related oxabicyclo[3.2.1]octene systems.

Organocatalytic Methodologies for Bicyclo[3.2.1]octane Frameworks

Organocatalysis provides a metal-free alternative for the synthesis of bicyclo[3.2.1]octane frameworks, often with high enantioselectivity. mdpi.comresearchgate.net These methods are a major area of research, leveraging the ability of small chiral organic molecules to catalyze complex transformations. mdpi.com A prominent strategy is the domino Michael/Aldol reaction, which can construct the bicyclic system with up to four stereogenic centers, including two quaternary carbons, in a single operation. acs.org This reaction between β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters can produce bicyclo[3.2.1]octanes in good yields and with high enantioselectivities (up to 95:5 ee). acs.org

Other powerful organocatalytic approaches include Michael-Michael-aldol-Henry cascade reactions and multicomponent reactions that utilize α,β-unsaturated acylammonium intermediates. mdpi.comnih.gov For instance, the reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a proline-derived catalyst, can yield substituted bicyclo[3.2.1]octan-2-ones. Low catalyst loadings, from 1.0 mol% down to 500 ppm, have been achieved in certain asymmetric [3+2]-annulations to construct chiral bicyclo[3.2.1]octanes. rsc.org

Table 2: Selected Organocatalytic Routes to Bicyclo[3.2.1]octane Frameworks
Reaction TypeStarting MaterialsCatalyst TypeKey OutcomeReference
Domino Michael/Aldolβ,γ-Unsaturated 1,2-ketoesters + Cyclic 1,3-ketoestersChiral amineEnantio- and diastereoselective formation of four stereocenters acs.org
[3+2]-Annulation2-Hydroxy-3,5-dialkyl-p-quinones + α-AlkylnitroethylenesQuinine-squaramideHigh yield and enantioselectivity with low catalyst loading rsc.org
Multicomponent ReactionUnsaturated acyl chlorides + 1,4-CyclohexanedionePPY (4-pyrrolidinopyridine)Formation of bicyclo[3.2.1]octane via acylammonium intermediate mdpi.com

Cascade Reactions and Multi-Component Approaches

Cascade reactions, also known as domino reactions, are highly efficient for synthesizing complex molecules like bicyclo[3.2.1]octanes in a single operation by combining multiple bond-forming events without isolating intermediates. These approaches are atom-economical and reduce synthetic steps and waste.

Organocatalytic domino reactions, such as the Michael-Henry and Michael-Aldol sequences, are prevalent in constructing this framework. Beyond organocatalysis, other cascade approaches have been developed. A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade reaction provides a novel route to diversely functionalized bicyclo[3.2.1]octanes, enabling the facile synthesis of natural product-like skeletons such as ent-kaurene (B36324) and cedrene (B97730) types with excellent diastereoselectivity. rsc.org Three-component reactions involving an α,β-unsaturated aldehyde, a primary amine, and a 1,3-ketoester have also been described for accessing the bicyclic system. nih.gov These strategies highlight the power of designing sequential reactions in a single pot to rapidly build the core structure from simple precursors. mdpi.comnih.gov

Functionalization and Derivatization of Bicyclo[3.2.1]oct-3-en-2-one Systems

Once the core bicyclic structure is formed, further functionalization allows for the synthesis of specific target molecules. The introduction of substituents, such as methyl groups, is a key step in creating analogs like 4-methyl-bicyclo[3.2.1]oct-3-en-2-one.

Introduction of Methyl Substituents (e.g., 4-Methyl-Bicyclo[3.2.1]oct-3-en-2-one and Related Derivatives)

The synthesis of methylated bicyclo[3.2.1]octanone derivatives can be achieved by starting with appropriately substituted precursors. For example, the monoterpene carvone (B1668592), which contains a methyl group, has been used as a chiral starting material to efficiently produce highly functionalized, enantiopure bicyclo[3.2.1]octane systems. researchgate.net A synthetic sequence involving an intramolecular Diels-Alder reaction followed by the opening of a cyclopropane ring can lead to derivatives like (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-3,7-dihydroxy-4,7-dimethyl-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester, which contains a methyl group at the C4 position. researchgate.net

Another approach involves the synthesis of 1-methylbicyclo[3.2.1]octan-3-one, which has been prepared in a 47% yield (based on the initial adduct) using a route analogous to the synthesis of the parent bicyclo[3.2.1]octan-3-one. orgsyn.org This demonstrates that the core synthetic routes can be adapted to accommodate methyl-substituted starting materials. The direct methylation of a pre-formed bicyclo[3.2.1]oct-3-en-2-one skeleton at the C4 position would typically involve conjugate addition (Michael addition) of a methyl organometallic reagent (e.g., a Gilman cuprate) to the enone system. This would generate an enolate that, upon protonation, would yield the 4-methyl-bicyclo[3.2.1]octan-2-one. Subsequent introduction of the C3-C4 double bond would be required to obtain the target compound.

Regioselective and Diastereoselective Modifications

The ability to control the regioselectivity and diastereoselectivity of reactions is paramount in the synthesis of complex molecules. For bicyclo[3.2.1]octenone systems, several strategies have been developed to achieve this control, including palladium-catalyzed rearrangements and the cleavage of tricyclic precursors.

One notable approach involves a palladium-catalyzed rearrangement of functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans, which can be transformed into functionalized bicyclo[3.2.1]octan-8-ones. In the case of sulfone derivatives, this rearrangement proceeds with a high degree of stereospecificity, exclusively yielding the endo-configured diastereomers. This method provides a reliable means of establishing a specific stereochemistry within the bicyclo[3.2.1]octane core.

Another powerful technique for the regioselective synthesis of bicyclo[3.2.1]octanones is the acid-catalyzed cleavage of the cyclopropane ring in tricyclo[3.3.0.0]octanones. The use of hydrochloric acid in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride (BMImCl), has been shown to facilitate this reaction, leading to the desired products in high yields and with excellent regioselectivity. This method offers a greener alternative to traditional organic solvents and can significantly accelerate the reaction time.

Furthermore, the synthesis of highly functionalized and enantiopure bicyclo[3.2.1]octane systems can be achieved starting from readily available chiral precursors like carvone. This approach utilizes an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by a regioselective cleavage of the resulting tricyclo[3.2.1.02,7]octan-3-one intermediate. The strategic opening of the cyclopropane ring allows for the introduction of various functionalities with a high degree of stereocontrol.

The following table summarizes the outcomes of various regioselective and diastereoselective modifications in the synthesis of bicyclo[3.2.1]octane derivatives, showcasing the versatility of these methods.

Starting MaterialReagents and ConditionsProductDiastereomeric Ratio (d.r.)Yield (%)
2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofuran (sulfone derivative)Palladium catalystendo-configured bicyclo[3.2.1]octan-8-one>99:1High
Tricyclo[3.3.0.0]octanoneHCl in BMImClBicyclo[3.2.1]octanoneN/AVery Good
Carvone-derived 5-vinyl-1,3-cyclohexadiene1. Intramolecular Diels-Alder 2. Cyclopropane ring openingEnantiopure functionalized bicyclo[3.2.1]oct-1-eneHighGood

Disproportionation-Inspired Constructions

A novel and efficient strategy for the construction of highly functionalized bicyclo[3.2.1]octanes has been developed, inspired by the concept of convergent disproportionation. This approach circumvents the limitation of traditional disproportionation reactions where one of the products is often an undesired byproduct. In this convergent strategy, two reactive intermediates generated in situ from a single precursor undergo a subsequent reaction to form a more complex product, thereby enhancing atom economy.

This methodology employs readily available allylic alcohols as bifunctional precursors. An iodine-induced cyclization and oxidation of these precursors leads to the formation of highly functionalized bicyclo[3.2.1]octanes through the creation of six new bonds in a single operation. The reaction is typically carried out using iodine and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidation system.

The proposed mechanism for this transformation involves the initial oxidation of the allylic alcohol to an enone and the formation of a diene. These two reactive species then undergo a Diels-Alder reaction, followed by an intramolecular oxidative cyclization to construct the bicyclo[3.2.1]octane framework. This method has been shown to be applicable to a variety of substituted allylic alcohols, providing a divergent route to a range of bicyclo[3.2.1]octane derivatives.

The table below illustrates the scope of the disproportionation-inspired construction of bicyclo[3.2.1]octanes with various allylic alcohols.

Allylic Alcohol PrecursorReagents and ConditionsBicyclo[3.2.1]octane ProductYield (%)
2-phenylbut-3-en-2-olI2, DMSOHighly functionalized bicyclo[3.2.1]octane75
1-phenylprop-2-en-1-olI2, DMSOSubstituted bicyclo[3.2.1]octane68
3-methylpent-1-en-3-olI2, DMSOMethyl-substituted bicyclo[3.2.1]octane72

This innovative approach provides a powerful tool for the rapid assembly of complex bicyclo[3.2.1]octane skeletons from simple starting materials.

Reaction Mechanisms and Reactivity of Bicyclo 3.2.1 Oct 3 En 2 One Derivatives

Detailed Mechanistic Studies of Skeletal Rearrangements

Skeletal rearrangements are a hallmark of bridged bicyclic systems, often providing pathways to structurally diverse and complex molecular architectures. These transformations are frequently initiated from related bicyclic precursors, such as those with a bicyclo[2.2.2]octene skeleton. acs.orgacs.org Acid-catalyzed treatments, for instance, can induce pinacol-type rearrangements of 1-methoxybicyclo[2.2.2]oct-5-en-2-ols to yield bicyclo[3.2.1]oct-6-en-2-ones. acs.org The course of these rearrangements is dictated by a delicate interplay of steric and electronic factors, governed by the energetics of various transition states and the stability of key intermediates. ucla.eduacs.org

Computational and experimental studies have provided insight into the energetics that govern the regioselectivity of rearrangements in bicyclic systems. For example, in the rearrangement of azanorbornanic aminyl radicals to 2,8-diazabicyclo[3.2.1]oct-2-ene systems, the exceptional regioselectivity is explained by the energy of the transition states. The homolytic cleavage of the C2–C3 bond proceeds through a transition state that is approximately 4 kcal/mol higher in energy than the transition state for the cleavage of the C3–C4 bond, making the latter pathway significantly more favorable. acs.orgus.es

Energetic considerations also determine the equilibrium between different bicyclic radical isomers. The bicyclo[2.2.2]octene framework is generally more stable than the bicyclo[3.2.1]octene system due to lower ring strain. ucla.edu For the parent radical systems, the bicyclo[2.2.2]oct-5-en-2-yl radical is computed to be more stable than the rearranged tertiary bicyclo[3.2.1]oct-6-en-2-yl radical. ucla.edu The relative Gibbs free energies for the parent compounds (R=H) illustrate this difference in stability, as shown in the table below.

Compound/Radical SystemRelative Computed Gibbs Free Energy (kcal/mol)
Bicyclo[2.2.2]octene0.0
Bicyclo[3.2.1]octene+1.8
Secondary Bicyclo[2.2.2]octenyl Radical0.0
Tertiary Bicyclo[3.2.1]octenyl Radical+2.3

Data adapted from computational studies on parent radical systems. ucla.edu

The pathways of skeletal rearrangements are intimately linked to the formation of reactive intermediates. Carbocations and radicals are frequently implicated in these transformations.

Carbocations: Acid-catalyzed rearrangements of bicyclo[2.2.2]octenols to bicyclo[3.2.1]octenones are rationalized by the formation of cationic intermediates. acs.org For instance, the solvolysis of a tertiary hydroxyl group can occur with the participation of a nearby double bond, leading to a cyclopropylcarbinyl-type intermediate. acs.org Similarly, rearrangements within the bicyclo[3.2.1]octane skeleton, such as those observed during acetolysis, are proposed to involve bridged carbocations. gla.ac.uk The strong Lewis acids required for some reactions can also lead to epoxide rearrangements, suggesting the involvement of carbocationic intermediates. sit.edu.cn

Radicals: Radical-mediated rearrangements are also prevalent. The homoallyl-cyclopropyl carbinyl radical rearrangement is a key pathway for the interconversion of bicyclo[2.2.2]octyl and bicyclo[3.2.1]octyl ring systems. ucla.edu In the context of azabicyclic systems, aminyl radicals, generated from organic azides, undergo a regioselective ring opening to form a carbon-centered radical, which then closes to yield the expanded bicyclo[3.2.1]octane skeleton. acs.orgus.es

Ketyl Radicals: Ketyl radicals, formed by the single-electron reduction of a ketone, are another class of potential intermediates. While direct evidence in the Bicyclo[3.2.1]oct-3-en-2-one system is sparse, the generation of ketyl radicals from other cyclic and aryl ketones is well-established. scispace.com For example, photocatalysts can reduce aryl-alkyl ketones to form transient ketyl radicals, which can then engage in coupling reactions. scispace.com The electron-donating or -withdrawing nature of substituents on the ketone can affect the thermodynamic favorability of ketyl radical formation. scispace.com

Electronic Effects on Reactivity (e.g., Electron-Releasing and Electron-Withdrawing Effects of Homoconjugated Ketones)

The reactivity and stability of bicyclic systems are significantly influenced by electronic effects. In radical-mediated rearrangements, the presence of radical-stabilizing substituents can overcome the inherent strain energy of the bicyclo[3.2.1]octene skeleton, favoring its formation over the bicyclo[2.2.2]octene alternative. ucla.edu

For example, electron-donating methoxy (B1213986) and phenyl substituents promote the rearrangement to the bicyclo[3.2.1]octene system because they can effectively stabilize the resulting radical intermediate. In contrast, a methyl substituent, despite being stabilizing, is not sufficient to drive the equilibrium, and the unrearranged bicyclo[2.2.2] system is preferred. ucla.edu The table below summarizes the product ratios observed in the reduction of various substituted selenophenyl esters, which proceed via radical intermediates.

Substituent (R)Product Ratio (Bicyclo[2.2.2] : Bicyclo[3.2.1])Inferred Stability
-OCH31 : 5.6Bicyclo[3.2.1] radical favored
-Ph1 : 10Bicyclo[3.2.1] radical favored
-CH3>10 : 1Bicyclo[2.2.2] radical favored
-CH2OTBS7 : 1Bicyclo[2.2.2] radical favored

Data from radical rearrangements of substituted bicyclo[2.2.2]octene precursors. ucla.edu

Reactivity of the Enone Moiety in Bicyclo[3.2.1]oct-3-en-2-one

The α,β-unsaturated ketone (enone) is a versatile functional group that dictates much of the reactivity of Bicyclo[3.2.1]oct-3-en-2-one. Cyclic enones are effective Michael acceptors and participate in a variety of transformations. rsc.org The reactivity of the enone can be influenced by the geometric constraints of the bicyclic framework. researchgate.net

Key reactions involving the enone moiety include:

Michael Additions: The conjugated system is susceptible to nucleophilic attack at the β-carbon. Double Michael additions of carbon nucleophiles to cyclic dienones have been utilized as an expedient route to synthesize bicyclo[3.2.1]octane-3-ones. rsc.org

Cycloadditions: The enone can act as a dienophile in Diels-Alder reactions. For example, highly reactive, twisted enones like 6-Methylenebicyclo[3.2.1]oct-1-en-3-one readily react with dienes to provide tricyclic adducts. researchgate.net Formal 1,3-dipolar cycloadditions with pyridinium (B92312) ylides can also occur, leading to polycyclic indolizine (B1195054) derivatives. rsc.org

Cyclopropanation: Reactions with sulfonium (B1226848) ylides can be used to form cyclopropane (B1198618) rings fused to the bicyclic system. rsc.org

The electrophilicity of the enone is a key parameter governing its reactivity. While cyclization slightly reduces the reactivity of enones compared to their acyclic counterparts, they remain potent electrophiles. rsc.org

Generation and Interception of Highly Strained Bicyclic Intermediates (e.g., Bicyclo[3.2.1]oct-2-yne)

The rigid framework of bicyclic molecules can be used to generate and study highly strained, transient intermediates that would be inaccessible in more flexible systems. One such species is Bicyclo[3.2.1]oct-2-yne, a strained cyclic alkyne. rsc.orgresearchgate.net

This intermediate has been successfully generated from 2-norbornylidene carbene via a Fritsch–Buttenberg–Wiechell rearrangement. rsc.orgresearchgate.net The carbene, formed from a suitable precursor, rearranges through the preferential migration of a tertiary carbon over a secondary one—a trend that contrasts with rearrangements in acyclic carbenes and is attributed to hyperconjugative effects within the bridged structure. rsc.orgresearchgate.net The resulting strained yne is too reactive to be isolated but can be intercepted by trapping agents, such as diphenylisobenzofuran, to form stable cycloadducts, confirming its transient existence. researchgate.netrsc.org The study of such intermediates provides fundamental insights into bonding and reactivity in highly strained molecules.

Advanced Spectroscopic Characterization of Bicyclo 3.2.1 Oct 3 En 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, both ¹H and ¹³C NMR spectroscopy would provide a wealth of information regarding its carbon skeleton, the connectivity of its atoms, and its stereochemistry.

For Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, the introduction of a double bond and a methyl group would significantly alter the spectrum. The vinylic proton at C-3 would likely appear as a singlet or a narrow multiplet in the olefinic region (δ 5.5-6.5 ppm). The methyl group at C-4 would present as a singlet, likely in the upfield region (δ 1.8-2.5 ppm), characteristic of a methyl group attached to a double bond. The bridgehead protons and the various methylene (B1212753) protons would exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their spatial relationships.

The ¹³C NMR spectrum would be equally informative. The carbonyl carbon (C-2) would be expected to resonate in the downfield region, typically around δ 190-210 ppm. The olefinic carbons (C-3 and C-4) would appear in the range of δ 120-160 ppm. The carbon of the methyl group would be found at a characteristic upfield chemical shift. The remaining aliphatic carbons of the bicyclic system would have signals in the upfield region of the spectrum. The precise chemical shifts would be influenced by the strain of the bicyclic system and the electronic effects of the enone functionality.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning all the proton and carbon signals unambiguously and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the stereochemical arrangement of the protons, particularly the relative orientation of the methyl group and the protons on the bicyclic framework.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- (C₉H₁₂O), the expected monoisotopic mass is approximately 136.0888 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 136. The fragmentation of the molecular ion would be dictated by the presence of the enone functionality and the bicyclic ring system. Common fragmentation pathways for cyclic ketones often involve α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable γ-hydrogen is available.

For the bicyclo[3.2.1]octenone system, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO (carbon monoxide), C₂H₄ (ethene), or CH₃ (methyl radical). The strained bicyclic system could also undergo retro-Diels-Alder reactions or other ring-opening fragmentations, leading to a series of characteristic fragment ions. The analysis of these fragment ions would provide valuable structural information and serve as a fingerprint for the identification of the compound.

Applications of Other Spectroscopic Techniques (e.g., UV-Vis, IR) in Studying Bicyclo[3.2.1]octenones

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to NMR and MS for the characterization of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For α,β-unsaturated ketones, this band is typically observed in the region of 1650-1700 cm⁻¹. The exact position would be influenced by the ring strain and conjugation. For comparison, the saturated bicyclo[3.2.1]octan-3-one shows a strong C=O stretch at 1710 cm⁻¹. orgsyn.org The C=C stretching vibration of the double bond would likely appear as a weaker band around 1600-1650 cm⁻¹. The spectrum would also show characteristic C-H stretching vibrations for the sp²-hybridized vinylic proton and the sp³-hybridized aliphatic and methyl protons, typically in the region of 2850-3100 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- would be characterized by electronic transitions associated with the α,β-unsaturated ketone chromophore. Two main absorptions are expected: a strong absorption at shorter wavelength (around 220-250 nm) corresponding to the π → π* transition, and a weaker absorption at longer wavelength (around 300-330 nm) corresponding to the n → π* transition. The exact position of these absorption maxima (λ_max) would be influenced by the substitution on the enone system and the solvent used for the measurement.

The following table summarizes the expected spectroscopic data for Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, based on the analysis of related compounds.

Spectroscopic TechniqueExpected Data/Features
¹H NMR Vinylic proton (C-3): δ 5.5-6.5 ppm; Methyl protons (on C-4): δ 1.8-2.5 ppm; Bridgehead and methylene protons: complex multiplets in the aliphatic region.
¹³C NMR Carbonyl carbon (C-2): δ 190-210 ppm; Olefinic carbons (C-3, C-4): δ 120-160 ppm; Methyl carbon: upfield signal; Aliphatic carbons: signals in the upfield region.
Mass Spectrometry Molecular ion (M⁺): m/z 136. Characteristic fragments from loss of CO, C₂H₄, CH₃, and ring fragmentation.
Infrared (IR) C=O stretch: ~1650-1700 cm⁻¹; C=C stretch: ~1600-1650 cm⁻¹; C-H stretches: ~2850-3100 cm⁻¹.
UV-Vis π → π* transition: λ_max ~220-250 nm; n → π* transition: λ_max ~300-330 nm.

Computational and Theoretical Studies on Bicyclo 3.2.1 Oct 3 En 2 One Systems

Density Functional Theory (DFT) Calculations for Investigating Reaction Pathways and Energetics

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms and energetics of reactions involving bicyclo[3.2.1]octenone systems. These calculations allow for the mapping of potential energy surfaces, identification of transition states, and determination of reaction intermediates, thereby providing a detailed understanding of reaction pathways.

For instance, DFT calculations have been instrumental in corroborating experimental findings in rearrangement reactions of related bicyclic systems. Studies on the rearrangements of bicyclo[3.2.1]oct-6-en-8-ylidene have utilized DFT, alongside other computational methods like MP2 and G4, to explain the formation of various products through different reaction pathways, such as alkyl shifts and 1,3-C-H insertions. nih.gov These theoretical models help to rationalize the observed product distributions by calculating the activation barriers and thermodynamic stabilities of the involved species.

Furthermore, theoretical investigations into the stability of carbocations derived from bicyclo[3.2.1]octadienyl systems have been conducted using DFT at the B3LYP/6-31G(d) level of theory. nih.gov These studies provide insights into the electronic effects that govern the stability of reactive intermediates, which is crucial for predicting the course of ionic reactions. While not directly focused on Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, these studies establish a methodological framework for understanding the energetics of related structures. The presence of the 4-methyl group would be expected to influence the stability of any nearby carbocationic intermediates through hyperconjugation.

Theoretical studies on nitro derivatives of the bicyclo[3.2.1]octane skeleton have also utilized DFT to calculate thermodynamic properties such as heats of formation and bond dissociation energies. nih.gov These calculations are vital for assessing the stability and potential energy release of energetic materials based on this framework.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. In the context of bicyclo[3.2.1]octenone systems, these models can help to understand facial selectivity in addition reactions, regioselectivity in cycloadditions, and the influence of substituents on reaction outcomes.

While specific computational studies predicting the reactivity of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- are not extensively documented, general principles derived from computational studies on similar systems can be applied. The 4-methyl group, being an electron-donating group, would be expected to increase the electron density of the double bond, potentially influencing its reactivity towards electrophiles. Computational models can quantify this effect by analyzing the molecular orbitals and electrostatic potential of the molecule.

For example, in reactions involving nucleophilic attack on the carbonyl group, computational models can predict the stereoselectivity by calculating the energies of the different transition states leading to various stereoisomers. The steric bulk of the bicyclic framework and the 4-methyl group would play a significant role in determining the favored direction of attack.

Analysis of Conformational Preferences and Ring Strain in Bicyclo[3.2.1]octenone Frameworks

The bicyclo[3.2.1]octenone framework is a strained bicyclic system, and understanding its conformational preferences and the associated ring strain is crucial for explaining its reactivity. Computational methods, including molecular mechanics and DFT, are well-suited for this purpose.

DFT calculations can provide a more accurate description of the conformational landscape and strain energies. By optimizing the geometry of different possible conformers and calculating their relative energies, the most stable conformation can be identified. For the bicyclo[3.2.1]octane system, the six-membered ring typically adopts a distorted chair conformation, while the five-membered ring can exist in either a half-chair or an envelope conformation. nih.gov The enone functionality in Bicyclo[3.2.1]oct-3-en-2-one introduces further conformational constraints. The 4-methyl group would likely influence the subtle energetics of these conformations.

Below is a table summarizing the calculated C=C deformations and strain energies for bicyclo[3.2.1]octenone and a related methyl-substituted derivative from molecular mechanics calculations. acs.org

Compound Average C=C Twisting Deformation (deg) Average C=C Pyramidal Deformation (deg) Inherent Strain (kcal/mol)
Bicyclo[3.2.1]octenone 2.3 2.5 16.5
Methylbicyclo[3.2.1]octenone 2.4 2.6 16.8

These computational data highlight the inherent strain within the bicyclo[3.2.1]octenone framework and the subtle but discernible impact of methyl substitution on the geometry and strain energy. acs.org

Applications of Bicyclo 3.2.1 Oct 3 En 2 One As a Key Synthetic Intermediate

Strategic Role in Natural Product Total Synthesis

The unique topology of the bicyclo[3.2.1]octane skeleton makes it an attractive and frequently utilized intermediate in the total synthesis of complex natural products. Its conformational rigidity allows for high stereocontrol in subsequent chemical transformations, enabling chemists to construct challenging polycyclic systems with precision.

Precursors to Diterpenoids (e.g., Aphidicolane, Stemodane, Stemarane, Kauranes)

The bicyclo[3.2.1]octane moiety constitutes the C/D ring system of several major classes of tetracyclic diterpenes, including aphidicolanes, stemodanes, stemaranes, and kauranes. A common and elegant strategy to construct the 4-methyl-bicyclo[3.2.1]oct-3-en-one core for these molecules involves a skeletal rearrangement of a bicyclo[2.2.2]octane precursor.

Research has demonstrated that 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones can undergo an acid-catalyzed rearrangement to furnish 4-methyl-bicyclo[3.2.1]oct-3-en-6-ones. This transformation is a key step in synthetic approaches toward stemodane and stemarane diterpenoids. The stereospecificity of this rearrangement is crucial for establishing the correct stereochemistry required for the natural product targets. This strategic maneuver has been pivotal in the synthesis of (+)-stemar-13-ene and (+)-18-deoxystemarin.

Furthermore, the bicyclo[3.2.1]octane framework is central to the synthesis of kaurane (B74193) diterpenoids. For instance, the total synthesis of (−)-glaucocalyxin A, an ent-kaurane diterpenoid, was achieved through a route featuring the formation of a highly oxygenated bicyclo[3.2.1]octane ring system via a manganese(III) acetate-mediated radical cyclization. rsc.orgthieme-connect.comresearchgate.netrsc.org Similarly, the synthesis of sculponeatin N, a 6,7-seco-ent-kaurane diterpenoid, employs a reductive radical cyclization to forge the bicyclo[3.2.1]octane D-ring. nih.govucl.ac.ukspringernature.com

Diterpenoid ClassExemplary Target MoleculeKey Synthetic Strategy for Bicyclo[3.2.1]octane Core
Stemarane(+)-Stemar-13-eneAcid-catalyzed rearrangement of a bicyclo[2.2.2]octane precursor
Stemodane(+)-StemodinBicyclo[2.2.2]octane → bicyclo[3.2.1]octane skeletal rearrangement
Aphidicolane(+)-AphidicolinBicyclo[2.2.2]octane → bicyclo[3.2.1]octane skeletal rearrangement
Kaurane(−)-Glaucocalyxin AMn(OAc)₃-mediated radical cyclization
seco-Kaurane(±)-Sculponeatin NReductive radical cyclization

Building Blocks for Complex Bridged Polycyclic Scaffolds (e.g., Gelsemine, Platensimycin (B21506), Vitisinol D, Sculponeatin N, Glaucocalyxin A)

The utility of the bicyclo[3.2.1]octane framework extends beyond diterpenoids to a wide array of architecturally complex natural products. Its inherent strain and defined stereochemistry provide a solid foundation for constructing further rings and introducing functionality.

Glaucocalyxin A and Sculponeatin N: As noted, the syntheses of these bioactive diterpenes rely on forming the bicyclo[3.2.1]octane core at key stages. rsc.orgthieme-connect.comresearchgate.netrsc.orgnih.govucl.ac.ukspringernature.com In the synthesis of sculponeatin N, the bicyclic system is maintained from the parent ent-kaurene (B36324) carboskeleton. ucl.ac.uk

Gelsemine: This complex cage-like alkaloid has been a prominent target for total synthesis. rsc.org Multiple synthetic strategies have been developed, with a central challenge being the efficient assembly of the bicyclo[3.2.1]octane core, around which the rest of the intricate hexacyclic skeleton is built. nih.govnih.govresearchgate.net

Platensimycin: A potent antibiotic, platensimycin features a unique tetracyclic framework that includes a bicyclo[3.2.1]octane-based cage-like core. rsc.org Synthetic routes to this molecule and its congeners often focus on the early and stereocontrolled construction of this core structure. acs.orgresearchgate.net

Vitisinol D: This resveratrol (B1683913) dimer, known for its antithrombotic properties, possesses a bicyclo[3.2.1]octane system. rsc.org Synthetic interest in vitisinol D has led to the development of annulation strategies to construct its bicyclic dione (B5365651) core from simpler cyclic ketones and allenyl esters. researchgate.netresearchgate.netbeilstein-journals.org

Synthesis of C-Nucleosides and Other Bioactive Compounds

C-Nucleosides are structural analogues of nucleosides where the anomeric nitrogen atom of the nucleobase is replaced by a carbon atom, forming a hydrolytically stable C-C glycosidic bond. nih.gov While the bicyclo[3.2.1]octane framework is a versatile synthetic platform, its specific application as a key intermediate in the convergent synthesis of C-nucleosides is not a widely documented strategy in the chemical literature. Synthetic routes to C-nucleosides typically involve the coupling of a pre-functionalized sugar moiety with a nucleophilic heterocyclic precursor or the linear construction of the heterocycle onto a C1'-functionalized sugar. researchgate.netindexcopernicus.com

Intermediates for Sesquiterpenes and Lignans (B1203133)

The bicyclo[3.2.1]octane skeleton is also a foundational element in the synthesis of various sesquiterpenes. Synthetic chemists have utilized this framework to access the tricyclic cores of several sesquiterpene families. For example, a common polyfunctionalized bicyclo[3.2.1]octane-6,8-dione intermediate has been used to develop a concise synthetic route to the cores of quadrane, suberosane, and cedrane (B85855) sesquiterpenes. nih.gov The synthesis of the antitumor sesquiterpene (+)-vernolepin has also been achieved via a key intermediate possessing a chiral bicyclo[3.2.1]octane framework. thieme-connect.com Furthermore, synthetic approaches to cedrene (B97730) and longifolene (B8805489) have been designed that involve the formation of a bicyclo[3.2.1]octane system. rsc.orgresearchgate.net

Lignans are a large class of natural products derived from the dimerization of phenylpropanoid precursors. nih.gov Their structures are diverse, commonly featuring dibenzylbutane, furofuran, or dibenzocyclooctadiene skeletons. nih.gov While some lignans possess bicyclic or tricyclic structures, the use of bicyclo[3.2.1]octane-based intermediates is not a prominent or standard strategy for their total synthesis.

Utility in the Development of Agrochemicals

Beyond natural product synthesis, the bicyclo[3.2.1]octane core is a valuable component in the design of commercial chemicals, most notably in the agrochemical sector.

Intermediates for Herbicide Synthesis (e.g., Bicyclopyrone and Related Diketones)

A prominent application of this scaffold is in the synthesis of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. A key commercial example is Bicyclopyrone, a broad-spectrum herbicide used for weed control in corn and other crops.

Enabling Stereoselective Transformations and Access to Chiral Molecules

The rigid, conformationally constrained framework of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, and related bicyclo[3.2.1]octane derivatives, makes it an exemplary scaffold for stereoselective synthesis. The inherent chirality and defined spatial arrangement of substituents on this core structure allow it to serve as a powerful intermediate in the synthesis of complex chiral molecules, including numerous natural products. The value of this structural motif lies in its ability to control the stereochemical outcome of subsequent chemical transformations, thereby providing access to enantiomerically pure compounds.

The primary strategies for leveraging the bicyclo[3.2.1]octane system in stereoselective synthesis involve either starting with an enantiopure version of the bicyclic core or creating the chiral centers during the construction of the skeleton using asymmetric catalysis.

A prevalent and effective method for obtaining enantiopure bicyclo[3.2.1]octane systems is through the use of chiral starting materials from the "chiral pool." Monoterpenes, such as carvone (B1668592) and α-pinene, are inexpensive and readily available natural products that serve as excellent precursors. For instance, the commercially available monoterpene carvone has been efficiently converted into highly functionalized, enantiopure bicyclo[3.2.1]octane systems. researchgate.netmdpi.com This approach involves key transformations such as intramolecular Diels-Alder reactions and cyclopropane (B1198618) ring openings, where the chirality of the starting material dictates the stereochemistry of the final bicyclic product. researchgate.netmdpi.com Similarly, α-pinene has been utilized for the enantioselective synthesis of bicyclo[3.2.1]octan-2-one and -3-one derivatives. A synthetic strategy toward Pseudopterosin E, a potent anti-inflammatory agent, also utilized (S)-carvone to construct the key tricyclic core, which features a bicyclo[3.2.1]octenone substructure. ucl.ac.uk

In addition to chiral pool synthesis, significant progress has been made in developing catalytic asymmetric methods to construct the bicyclo[3.2.1]octane framework. These methods generate chirality through the use of chiral catalysts, enabling the production of enantiomerically enriched products from achiral starting materials. Organocatalysis has emerged as a particularly powerful tool in this regard.

Key organocatalytic strategies include:

Domino Michael/Aldol (B89426) Reactions: An enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction has been developed for the direct preparation of bicyclo[3.2.1]octane derivatives with four stereogenic centers. nih.gov This reaction proceeds in good yields and with high enantioselectivities (up to 95:5 er). nih.gov

Tandem Michael-Henry Reactions: Bicyclo[3.2.1]octan-8-ones can be prepared through a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes using a quinine-derived thiourea (B124793) as the catalyst. nih.gov This method creates four stereogenic centers with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.gov

Desymmetrization of 1,3-Diketones: The enantioselective desymmetrization of prochiral cyclic 1,3-diketones is a powerful strategy for the asymmetric synthesis of the bicyclo[3.2.1]octane framework. Chiral phosphoric acids have been shown to be effective catalysts for this type of desymmetrizing Michael cyclization, affording bridged bicyclic products in high enantioselectivities. researchgate.net

The following table summarizes selected asymmetric methods used to generate chiral bicyclo[3.2.1]octane scaffolds, highlighting the stereochemical control achieved.

Reaction TypeReactantsCatalyst/Chiral SourceKey ProductStereoselectivity
Intramolecular Diels-Alder / Ring Opening5-vinyl-1,3-cyclohexadiene derivative(R)-(-)- or (S)-(+)-CarvoneEnantiopure bicyclo[3.2.1]octane systemEnantiopure
Acid-catalyzed Diazo Ketone CyclizationDiazo ketone derived from α-pinene(+)-α-PineneEnantiopure bicyclo[3.2.1]octanoneEnantiopure
Domino Michael/Aldol Reactionβ,γ-unsaturated 1,2-ketoester and cyclic 1,3-ketoesterOrganocatalystBicyclo[3.2.1]octane with four stereogenic centersup to 95:5 er
Tandem Michael-Henry ReactionCyclohexane-1,2-dione and nitroalkeneQuinine-derived thioureaBicyclo[3.2.1]octan-8-one92-99% ee
Desymmetrizing Michael Cyclization2,2-disubstituted cyclic 1,3-diketoneChiral Phosphoric AcidBicyclo[3.2.1]octaneHigh enantioselectivity

Once the enantiomerically enriched Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is obtained, its rigid structure and defined stereocenters guide subsequent reactions. The facial bias created by the bicyclic structure directs the approach of reagents, leading to highly stereoselective additions, reductions, and other functional group manipulations. This control makes it a valuable chiral building block, enabling the efficient and stereocontrolled synthesis of more complex target molecules.

Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-: A Review of Its Chemical Landscape and Future Potential

The bicyclo[3.2.1]octane framework is a prevalent structural motif found in a vast array of biologically active natural products. mdpi.com Its unique three-dimensional structure has intrigued and challenged synthetic chemists for decades. Within this family of compounds, Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, represents a specific entity that, while identified in natural sources, remains largely unexplored in terms of its synthetic chemistry and potential applications. This article aims to provide a comprehensive overview of the current knowledge surrounding this compound, drawing upon established methodologies for the synthesis and functionalization of the broader bicyclo[3.2.1]octenone class to project future research directions.

Conclusion and Future Directions in Bicyclo 3.2.1 Oct 3 En 2 One Research

While direct and extensive research on Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- is currently limited, the broader field of bicyclo[3.2.1]octane chemistry provides a solid foundation for future investigations. The compound has been identified as a volatile component in studies of mackerel fish and the pickling of lemons and onions, indicating its natural occurrence. However, a deeper understanding of its chemical synthesis, reactivity, and potential applications remains to be established.

The primary achievement concerning Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- has been its detection and identification in natural volatile profiles through gas chromatography-mass spectrometry (GC/MS). This confirms the existence of the molecule in nature and provides a basis for further inquiry into its biosynthetic pathways and ecological significance.

Methodological advances in the synthesis of the parent bicyclo[3.2.1]octane and bicyclo[3.2.1]octenone core are well-documented and offer viable pathways to access Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-. Key synthetic strategies that could be adapted for its preparation include:

Intramolecular Diels-Alder Reaction: This powerful cyclization strategy can be employed to construct the bicyclic framework from acyclic precursors. mdpi.comnih.gov For the target molecule, a suitably substituted diene and dienophile could be designed to yield the desired 4-methyl substituent.

Robinson Annulation: A classic ring-forming reaction, the Robinson annulation could potentially be used to construct the bicyclo[3.2.1]octenone system. wikipedia.orguniroma1.it This would involve the reaction of a cyclic ketone with a methyl vinyl ketone derivative.

Organocatalyzed Domino Reactions: Modern organocatalytic methods have been developed for the asymmetric synthesis of bicyclo[3.2.1]octanes, which could be adapted to produce enantiomerically enriched Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-. mdpi.com

These established methods provide a strong starting point for the development of a specific and efficient synthesis of the target compound.

Synthetic MethodDescriptionPotential for Target Compound
Intramolecular Diels-AlderCyclization of a tethered diene and dienophile.High, with appropriate precursor design.
Robinson AnnulationMichael addition followed by an aldol (B89426) condensation.Feasible, but may require specific substrates.
OrganocatalysisAsymmetric domino reactions for stereocontrol.Promising for enantioselective synthesis.

The reactivity of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl- remains entirely unexplored. Based on its structure, several avenues of reactivity can be predicted, offering numerous synthetic opportunities:

Enone System Chemistry: The α,β-unsaturated ketone functionality is a versatile handle for various transformations, including conjugate additions, epoxidations, and photochemical reactions.

Bridgehead Enolization: The potential for enolization at the bridgehead position could lead to unique reactivity and the formation of novel derivatives.

Ring System Manipulations: The strained bicyclic system can be a substrate for ring-opening, ring-expansion, or rearrangement reactions, providing access to other complex carbocyclic frameworks.

Future research should focus on systematically investigating these reactive pathways. For instance, the reaction of the enone with various nucleophiles, the exploration of its cycloaddition chemistry, and its behavior under various oxidative and reductive conditions would provide valuable insights into its chemical personality.

The bicyclo[3.2.1]octenone scaffold is a key building block in the total synthesis of numerous natural products. acs.orgacs.org Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, with its specific substitution pattern, could serve as a valuable chiral intermediate for the synthesis of complex molecules, particularly terpenoids and alkaloids that contain this core structure.

Future research should be directed towards:

Developing a robust and scalable synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-, potentially in an enantiomerically pure form.

A thorough investigation of its fundamental reactivity to establish a toolbox of chemical transformations.

Utilizing the compound as a starting material in the total synthesis of complex natural products to demonstrate its synthetic utility.

Q & A

Q. What are the optimized synthetic routes for Bicyclo[3.2.1]oct-3-en-2-one derivatives, and how can reaction conditions be controlled to improve yields?

  • Methodological Answer : The synthesis of bicyclo[3.2.1]octanoid scaffolds often involves [5+2] cycloaddition or radical-mediated rearrangements. For example, 4-methyl derivatives can be synthesized via controlled addition of water to quinone monoketals, achieving optimized yields (Table 1 in ). Alternative routes, such as using 3-chlorobicyclo[3.2.1]oct-2-ene, yield ~52% ( ). Key factors include temperature control, solvent polarity, and stoichiometric ratios of reagents. Purification via preparative chromatography (e.g., glpc) is critical for isolating stereoisomers ( ).

Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry of bicyclic ketones like 4-methyl derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated for bicyclo[3.2.1] scaffold 7 (). For derivatives lacking suitable crystals, 1D nOe experiments and analysis of 1H^1H coupling constants (JJ-values) provide reliable stereochemical insights ( ). IR and UV spectroscopy further corroborate functional groups (e.g., ketone C=O stretch at ~1690 cm1^{-1}) ( ).

Q. What are the common challenges in purifying bicyclic ketones, and how can chromatographic techniques be optimized?

  • Methodological Answer : Bicyclic ketones often co-elute with byproducts due to similar polarity. Gradient elution using silica gel columns with hexane/ethyl acetate mixtures improves separation. For radical-derived products (e.g., bicyclo[3.2.1]octene systems), preparative glpc with 20% DECS columns resolves isomers ( ). Monitoring via TLC with UV-active stains ensures purity before characterization.

Advanced Research Questions

Q. How do radical-stabilizing substituents influence the rearrangement pathways between bicyclo[2.2.2]octene and bicyclo[3.2.1]octene systems?

  • Methodological Answer : Radical intermediates generated from bicyclo[2.2.2]oct-2-enyl esters undergo strain-dependent rearrangements. Substituents like phenylthio groups stabilize the bicyclo[3.2.1]oct-6-en-2-yl radical via delocalization, overriding ring strain penalties ( ). Product ratios are quantified using 1H^1H NMR integration, with equatorial isomers favored due to torsional steering ( ). Computational modeling (DFT) can predict energy barriers for competing pathways.

Q. What computational strategies are employed to predict the bioactivity and pharmacokinetic properties of bicyclic compounds in drug discovery?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to targets like SARS-CoV-2 spike proteins ( ). ADMET prediction tools (e.g., SwissADME) evaluate parameters such as logP, bioavailability, and metabolic stability. For 4-methyl derivatives, ROS-dependent toxicity profiles are modeled using QSAR ( ). Pharmacological networks (e.g., ETCM databases) link structures to target genes ( ).

Q. How can automated microfluidic platforms enhance the multidimensional screening of bicyclo[3.2.1]octanoid derivatives in reaction optimization?

  • Methodological Answer : Automated platforms enable rapid screening of variables (e.g., catalyst loading, solvent composition) using nanoliter-scale reactions. For example, multidimensional screening of bicyclo[3.2.1] substrates (Table 3 in ) identifies optimal conditions for regioselectivity. Real-time monitoring via inline NMR or MS accelerates data collection.

Q. What methodologies are used to analyze the ecological impact and degradation pathways of bicyclo[3.2.1]oct-3-en-2-one-based herbicides?

  • Methodological Answer : Environmental fate studies employ HPLC-MS to track degradation products (e.g., hydroxylated metabolites) in soil/water matrices ( ). Ecotoxicity assays (e.g., Daphnia magna LC50_{50}) assess acute toxicity. For herbicides like benzobicyclon, crystal structure analysis (CCDC 1440215) informs hydrolytic stability under varying pH ( ).

Q. In mechanistic studies, how do torsional steering and ring strain effects dictate product distribution in radical-mediated rearrangements of bicyclic systems?

  • Methodological Answer : Torsional steering directs radical intermediates toward transition states with minimized eclipsing interactions, favoring equatorial isomers ( ). Ring strain energies (calculated via molecular mechanics) explain preferential formation of bicyclo[3.2.1]octene over bicyclo[2.2.2]octene derivatives. Kinetic isotope effects (KIE) experiments validate proposed mechanisms.

Q. When designing studies on bicyclic compounds, how can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to ensure robust experimental outcomes?

  • Methodological Answer : Feasibility: Pilot studies using microgram-scale synthesis () minimize resource waste. Novelty: Prioritize understudied derivatives (e.g., 8-oxabicyclo[3.2.1]octanes in ). Ethical compliance: Adhere to EPA guidelines for herbicide testing ( ). Relevance: Align with UN Sustainable Development Goals (e.g., reducing agrochemical toxicity).

Q. How do researchers address contradictions in reported synthetic yields or stereochemical outcomes for bicyclic systems?

  • Methodological Answer :
    Contradictions arise from variations in reaction conditions (e.g., trace moisture in ). Systematic meta-analyses of literature data (e.g., yield vs. solvent polarity plots) identify outliers. Reproducibility protocols, such as standardized catalyst pre-treatment (), resolve discrepancies. Collaborative verification via interlaboratory studies strengthens consensus.

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